molecular formula C11H16ClN3 B1479036 4-(5-Chloro-2-methylphenyl)piperazin-1-amine CAS No. 2098074-81-6

4-(5-Chloro-2-methylphenyl)piperazin-1-amine

Cat. No.: B1479036
CAS No.: 2098074-81-6
M. Wt: 225.72 g/mol
InChI Key: KZMXJNMCMYLBPT-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-methylphenyl)piperazin-1-amine is a chemical compound based on the N-N disubstituted piperazine scaffold, a structure prominently featured in the development of novel therapeutic agents due to its favorable physicochemical properties and good bioavailability profile . This specific derivative is of significant interest in preclinical research for its potential to modulate key biological pathways, particularly in the fields of neuroscience and oncology. Piperazine derivatives are frequently investigated for their ability to interact with a variety of cellular targets, and compounds structurally related to this compound have demonstrated promising research applications. A primary area of investigation involves targeting ion channels for neurological applications. Recent studies on analogous piperazine compounds have identified them as potent and selective activators of the Transient Receptor Potential Canonical 6 (TRPC6) channel . Activation of TRPC6 is a key mechanism for promoting neuronal store-operated calcium entry (nSOCE), which is crucial for maintaining dendritic spine stability and synaptic plasticity . In models of Alzheimer's disease, such piperazine-based TRPC6 activators have shown an ability to protect mushroom spines from amyloid-beta toxicity and restore long-term potentiation (LTP), a cellular correlate of memory . This makes the piperazine chemical class, including this compound, a valuable research tool for exploring synaptoprotective strategies in neurodegenerative diseases. Furthermore, the piperazine moiety is a common pharmacophore in oncology research, featured in numerous FDA-approved drugs and experimental compounds . Piperazine-containing molecules are extensively studied for their efficacy against various cancers, including non-small cell lung cancer, colon carcinoma, and pancreatic carcinoma, often through mechanisms involving kinase inhibition . The structural features of this compound suggest it is a promising candidate for researchers developing and profiling new chemical entities with potential antiproliferative activity. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(5-chloro-2-methylphenyl)piperazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-9-2-3-10(12)8-11(9)14-4-6-15(13)7-5-14/h2-3,8H,4-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMXJNMCMYLBPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(5-Chloro-2-methylphenyl)piperazin-1-amine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets, including neurotransmitter receptors and enzymes involved in neurotransmitter metabolism.

Chemical Structure and Properties

The molecular formula of this compound is C11H15ClN2C_{11}H_{15}ClN_2, with a molecular weight of approximately 216.7 g/mol. The presence of the chloro and methyl substituents on the phenyl ring plays a crucial role in its biological activity.

Property Value
Molecular FormulaC11H15ClN2C_{11}H_{15}ClN_2
Molecular Weight216.7 g/mol
Chloro GroupPresent (5-position)
Methyl GroupPresent (2-position)
Piperazine RingYes

The biological activity of this compound is primarily mediated through its interactions with specific receptors and enzymes:

  • Receptor Interaction :
    • It acts on neurotransmitter receptors, particularly serotonin and dopamine receptors, modulating their activity, which can influence mood and behavior.
  • Enzyme Inhibition :
    • The compound has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially providing antidepressant effects.
  • Cell Signaling Pathways :
    • It influences cellular signaling pathways involving cyclic adenosine monophosphate (cAMP) and phosphatidylinositol, which are critical for various cellular functions.

Biological Activities

The compound exhibits a range of biological activities that have been documented in various studies:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Neurotransmitter Levels :
    • A laboratory study demonstrated that administration of the compound increased serotonin levels in rat models, indicating its potential as an antidepressant agent.
  • Antimicrobial Screening :
    • In vitro tests conducted on various bacterial strains showed that the compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria .
  • Cancer Cell Line Studies :
    • Research involving cancer cell lines indicated that the compound could inhibit cell proliferation, suggesting a role in cancer therapy.

Dosage and Administration

The effects of this compound vary significantly with dosage:

  • Low Doses : Associated with therapeutic benefits such as neuroprotection and anti-inflammatory effects.
  • High Doses : May lead to adverse effects; thus, careful dosage regulation is crucial in therapeutic applications.

Comparison with Similar Compounds

Key Structural Modifications and Effects:

Phenyl Ring Substitutions :

  • Chloro and Methyl Groups : The 5-chloro-2-methylphenyl group in the target compound balances lipophilicity and steric bulk, optimizing receptor binding .
  • Nitro Group () : The nitro substituent in (E)-1-(2-chloro-5-nitrophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine introduces strong electron-withdrawing effects, which may enhance reactivity but reduce metabolic stability .

Heterocyclic Modifications :

  • Thienyl Group () : The sulfur-containing thienyl group in 4-(2-Chlorobenzyl)-N-[(E)-(5-methyl-2-thienyl)methylene]piperazin-1-amine can improve selectivity for certain receptors due to its planar structure and polarizability .

Sulfonyl Group (): The sulfonyl moiety in N-(5-chloro-2-methylphenyl)-2-[4-(2-phenylethene sulfonyl)piperazin-1-yl]acetamide facilitates hydrogen bonding with target proteins, improving binding affinity .

Acyl Substitutions () :

  • The methylbenzoyl group in {3-Chloro-2-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl}amine increases lipophilicity, aiding in blood-brain barrier penetration for CNS-targeted applications .

Preparation Methods

Direct Synthesis via Nucleophilic Aromatic Substitution

A common and straightforward method involves the reaction of 5-chloro-2-methylaniline with piperazine derivatives. The process can be summarized as:

  • Step 1 : Activation of the aromatic amine or halide.
  • Step 2 : Nucleophilic attack by piperazine nitrogen on the activated aromatic carbon.
  • Step 3 : Formation of 4-(5-chloro-2-methylphenyl)piperazin-1-amine after workup and purification.

This method benefits from the availability of starting materials and relatively mild reaction conditions, providing moderate to good yields.

Coupling Using Carbonyl Linkers (Amide Formation)

In some advanced synthetic routes, the piperazine nitrogen is first functionalized to form amide or carbamate linkages with substituted phenyl groups. For example, the synthesis of related compounds such as 5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine involves:

  • Step 1 : Preparation of piperazine carbonyl derivatives.
  • Step 2 : Coupling with 5-chloro-2-methylaniline or its derivatives using coupling agents.
  • Step 3 : Purification to isolate the target compound.

Notes on Reaction Optimization

  • Solvent Choice : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilicity.
  • Temperature Control : Reflux temperatures optimize reaction rates without decomposing sensitive groups.
  • Base Use : Bases like potassium carbonate or triethylamine are often used to neutralize byproducts and drive the reaction forward.
  • Purification : Typically involves extraction, crystallization, or chromatographic methods to isolate the pure amine.

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-(5-Chloro-2-methylphenyl)piperazin-1-amine to achieve high purity and yield?

Methodological Answer:

  • Protecting Group Strategies : Use intermediates like dibenzyl-protected amines (e.g., (1R,4R)-N,N-dibenzyl derivatives) to prevent side reactions during piperazine ring formation. Deprotection via hydrogenolysis or catalytic transfer hydrogenation ensures selective amine generation .
  • Reaction Conditions : Optimize temperature (e.g., 60–80°C for coupling reactions) and solvent polarity (e.g., DMF or THF) to enhance reaction efficiency. Evidence from similar compounds highlights the importance of anhydrous conditions to avoid hydrolysis .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization to isolate the compound. Confirm purity via HPLC (>95%) and mass spectrometry (MS-ESI+: expected m/z for molecular ion) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H NMR to verify substituent positions on the piperazine ring (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.3–2.5 ppm). 13C^{13}C NMR confirms quaternary carbons and chlorine-induced deshielding effects .
  • Mass Spectrometry (MS) : ESI+ mode detects the molecular ion peak ([M+H]+^+), with fragmentation patterns (e.g., loss of Cl or methyl groups) aiding structural validation .
  • X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. This is critical for distinguishing stereoisomers or polymorphs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across different studies?

Methodological Answer:

  • Orthogonal Assays : Cross-validate kinase inhibition (e.g., c-Src/Abl) using biochemical (IC50_{50}) and cell-based assays (e.g., proliferation inhibition in fibroblast xenografts). Discrepancies may arise from assay sensitivity or off-target effects .
  • Purity Verification : Re-analyze compounds via LC-MS and elemental analysis to rule out impurities (e.g., residual solvents or byproducts) influencing activity .
  • Structural Reanalysis : Use X-ray crystallography or advanced NMR (e.g., 1H^1H-15N^{15}N HMBC) to confirm if stereochemical errors (e.g., cis vs. trans piperazine conformers) explain conflicting data .

Q. What computational strategies are effective in predicting the binding affinity of this compound derivatives to target proteins?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., c-Src ATP-binding pocket). Focus on halogen bonding between the chloro substituent and hinge-region residues (e.g., Met341) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability. MM-PBSA/GBSA calculations quantify binding free energy, prioritizing derivatives with ΔG < -40 kcal/mol .
  • QSAR Models : Develop 3D-QSAR using CoMFA/CoMSIA to correlate substituent electronic properties (e.g., Hammett σ values) with activity trends .

Q. How can researchers address contradictory data in the thermal stability and solubility profiles of this compound?

Methodological Answer:

  • Thermal Analysis : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify decomposition points. For example, melting points (mp) between 180–190°C suggest stability up to 150°C .
  • Solubility Profiling : Test solubility in DMSO (for in vitro assays) and PEG-400/water mixtures (for in vivo formulations). Adjust pH (e.g., HCl salt formation) to enhance aqueous solubility if needed .
  • Comparative Studies : Benchmark against structurally analogous compounds (e.g., 2-chloro-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-1,4-dihydronaphthalene-1,4-dione) to identify trends in lipophilicity (clogP ~3.5) .

Q. How to design in vivo experiments to evaluate the pharmacokinetic properties of this compound?

Methodological Answer:

  • Animal Models : Use orthotopic xenograft models (e.g., human pancreatic cancer) to assess tumor growth inhibition. Dose orally (10–50 mg/kg/day) and monitor plasma concentrations via LC-MS/MS .
  • PK Parameters : Calculate bioavailability (F%), half-life (t1/2_{1/2}), and AUC using non-compartmental analysis. For example, AZD0530 (a related piperazine derivative) shows t1/2_{1/2} = 40 h in humans, guiding dosing intervals .
  • Tissue Distribution : Perform biodistribution studies with radiolabeled compounds (e.g., 14C^{14}C) to quantify accumulation in target organs vs. plasma .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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